1-(4-bromobenzyl)-N,N-dimethylpyrrolidin-3-amine
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Overview
Description
1-(4-bromobenzyl)-N,N-dimethylpyrrolidin-3-amine is an organic compound that features a pyrrolidine ring substituted with a 4-bromobenzyl group and two N,N-dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-bromobenzyl)-N,N-dimethylpyrrolidin-3-amine typically involves a multi-step process. One common method starts with the preparation of 4-bromobenzyl bromide, which is then reacted with N,N-dimethylpyrrolidine under suitable conditions to yield the desired product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like acetonitrile .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
1-(4-bromobenzyl)-N,N-dimethylpyrrolidin-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-bromobenzyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Sonogashira couplings.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Catalysts like palladium and bases such as potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzyl derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
1-(4-bromobenzyl)-N,N-dimethylpyrrolidin-3-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological targets.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-bromobenzyl)-N,N-dimethylpyrrolidin-3-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Bromobenzyl bromide: A precursor in the synthesis of 1-(4-bromobenzyl)-N,N-dimethylpyrrolidin-3-amine.
N,N-Dimethylpyrrolidine: Another precursor used in the synthesis.
Other Benzyl Derivatives: Compounds with similar benzyl groups but different substituents.
Uniqueness
This compound is unique due to its specific combination of a pyrrolidine ring with a 4-bromobenzyl group and N,N-dimethyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Biological Activity
1-(4-Bromobenzyl)-N,N-dimethylpyrrolidin-3-amine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the compound's synthesis, biological activity, and mechanisms of action, drawing from recent studies and data.
The compound features a bromobenzyl group attached to a pyrrolidine amine structure, which contributes to its biological activity. Its molecular formula is C12H16BrN, with a molecular weight of approximately 255.17 g/mol. The presence of the bromine atom is significant as it can enhance lipophilicity and influence receptor binding.
Synthesis
The synthesis of this compound typically involves the reaction of 4-bromobenzyl chloride with N,N-dimethylpyrrolidin-3-amine under basic conditions. The reaction proceeds via nucleophilic substitution, yielding the desired product with moderate to high yields depending on the reaction conditions.
Anticancer Properties
Recent studies have demonstrated that derivatives of this compound exhibit potent antiproliferative effects against various cancer cell lines. Notably, a related compound, 2-(4-bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine (designated as 7a), showed an IC50 value of 1.73 μM against FaDu cells (human hypopharyngeal carcinoma) . The mechanism involves:
- Induction of Apoptosis : Compound 7a was found to increase levels of cleaved caspase-3 and LC3A/B, indicating activation of apoptotic pathways and autophagy.
- Cell Cycle Arrest : It induced G2/M phase cell cycle arrest in MCF-7 breast cancer cells.
- Inhibition of Migration : Scratch assays demonstrated reduced cell migration capabilities.
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties by selectively inhibiting cyclooxygenase-2 (COX-2) over COX-1. This selectivity is crucial for developing anti-inflammatory agents that minimize gastrointestinal side effects typically associated with non-selective COX inhibitors.
The biological activity of this compound can be attributed to its ability to interact with multiple biological targets:
- Topoisomerase Inhibition : The compound acts as a dual inhibitor of topoisomerases I and II, which are essential for DNA replication and repair.
- Oxidative Stress Reduction : It has been shown to reduce oxidative stress markers in treated cells, contributing to its cytoprotective effects.
Case Studies and Research Findings
Properties
IUPAC Name |
1-[(4-bromophenyl)methyl]-N,N-dimethylpyrrolidin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2/c1-15(2)13-7-8-16(10-13)9-11-3-5-12(14)6-4-11/h3-6,13H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRVFROZNDCOFKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCN(C1)CC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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